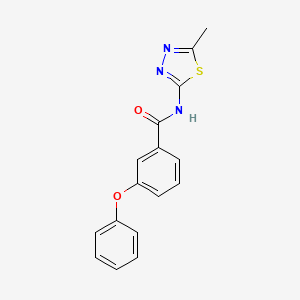![molecular formula C20H23N3O4 B5018751 1-[(3,5-dimethylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5018751.png)
1-[(3,5-dimethylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,5-dimethylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine, also known as DNPP, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. DNPP belongs to the class of piperazine derivatives and has shown promising results in several scientific research studies. In
Wirkmechanismus
The exact mechanism of action of 1-[(3,5-dimethylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine is not fully understood, but it is believed to act as a serotonin receptor antagonist and a dopamine receptor agonist. This compound may also modulate the activity of other neurotransmitter systems, including the glutamatergic and GABAergic systems.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter levels, the regulation of gene expression, and the inhibition of cell proliferation. This compound has also been shown to have antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3,5-dimethylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine has several advantages for lab experiments, including its high potency and selectivity, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has several limitations, including its limited solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for 1-[(3,5-dimethylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine research, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other fields of medicine, and the elucidation of its exact mechanism of action. This compound may also have potential applications in the development of novel diagnostic and therapeutic tools for various diseases.
Synthesemethoden
1-[(3,5-dimethylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine can be synthesized using several methods, including the reaction of 1-(3,5-dimethylphenoxy)acetyl chloride with 4-nitroaniline in the presence of triethylamine. Another method involves the reaction of 1-(3,5-dimethylphenoxy)acetyl chloride with 4-nitrophenylpiperazine in the presence of triethylamine. Both methods yield this compound as a yellow crystalline powder.
Wissenschaftliche Forschungsanwendungen
1-[(3,5-dimethylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience, oncology, and infectious diseases. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects, as well as potential applications in the treatment of schizophrenia and Alzheimer's disease. In oncology, this compound has been shown to have antitumor activity and may have potential applications in the treatment of various cancers. In infectious diseases, this compound has been shown to have antibacterial and antifungal activity and may have potential applications in the treatment of various infections.
Eigenschaften
IUPAC Name |
2-(3,5-dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-15-11-16(2)13-19(12-15)27-14-20(24)22-9-7-21(8-10-22)17-3-5-18(6-4-17)23(25)26/h3-6,11-13H,7-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABLZIFOQSQEKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5018672.png)
![N-(1-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B5018679.png)
![ethyl 1-{[(2,4-dimethylphenyl)amino]carbonyl}-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5018701.png)

![3-(3-{1-[3-(4-morpholinyl)propyl]-1H-pyrazol-3-yl}phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5018710.png)
![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B5018721.png)
![2,2,2-trichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5018722.png)


![2-(ethylthio)ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5018738.png)
![4-(4-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5018748.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5018753.png)
![4-methoxy-N-(4-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5018754.png)
![N-(4-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5018770.png)